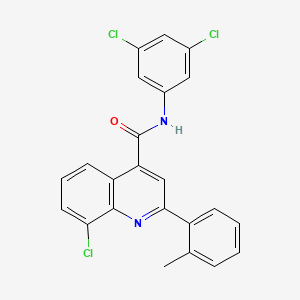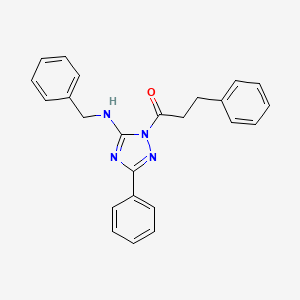![molecular formula C18H21N3O2S B4592596 2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4592596.png)
2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-benzimidazol-2-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is 343.13544809 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Research in synthetic chemistry has led to the development of efficient methods for synthesizing benzothiazole- and benzimidazole-based heterocycles. For instance, Darweesh et al. (2016) reported the microwave-mediated synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives starting from benzothiazole and benzimidazole ring systems. These heterocycles are synthesized via reactions with appropriate aminopyrazoles and aminotriazole, showcasing the compound's role as a versatile building block in constructing novel heterocyclic compounds (Darweesh, Mekky, Salman, & Farag, 2016).
Antimicrobial and Antitubercular Activities
Compounds derived from benzimidazole and related structures have been evaluated for their biological activities, including antimicrobial and antitubercular effects. Venugopal et al. (2020) designed and synthesized a new series of compounds exhibiting potent anti-tubercular activity. Their research highlights the therapeutic potential of these compounds, particularly those with electron-donating substituents, indicating a promising avenue for developing new antitubercular agents (Venugopal, Sundararajan, & Choppala, 2020).
Drug Discovery and Kinase Inhibition
In drug discovery, benzimidazole derivatives have been explored for their potential as kinase inhibitors. Madsen et al. (1998) described the synthesis of the first non-peptide competitive human glucagon receptor antagonist, demonstrating the compound's binding affinity and laying the groundwork for further SAR studies. This research exemplifies the application of benzimidazole derivatives in the development of new therapeutic agents targeting metabolic disorders (Madsen, Knudsen, Wiberg, & Carr, 1998).
Material Science and Spectrophotometry
In material science, benzimidazole-based compounds have been used as chromophoric reagents for the spectrophotometric determination of metal ions, such as Cobalt (II). This application underscores the versatility of these compounds beyond medicinal chemistry, demonstrating their utility in analytical chemistry and material science (Syamasundar, Chari, & Shobha, 2006).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-10-14(13(2)21(12)8-9-23-3)17(22)11-24-18-19-15-6-4-5-7-16(15)20-18/h4-7,10H,8-9,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAROPQGBOBSBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4592513.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(2,4-difluorophenoxy)methyl]-2-furamide](/img/structure/B4592521.png)
![2-(benzoylamino)-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4592525.png)
![ethyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4592527.png)
![(4,5-DIMETHYL-3-THIENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4592543.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B4592551.png)
![METHYL 3-({[4-(4-FLUOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4592565.png)


![methyl 2-methyl-3-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4592584.png)
![2-[2-(HYDROXYMETHYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4592597.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylurea](/img/structure/B4592605.png)
![N-cyclohexyl-3,4-dimethoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4592613.png)
![ETHYL 1-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}-3-PIPERIDINECARBOXYLATE](/img/structure/B4592621.png)
